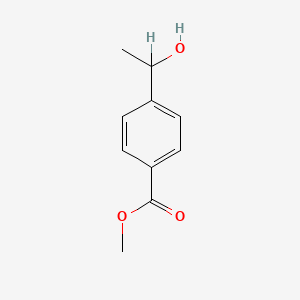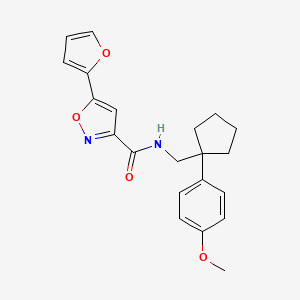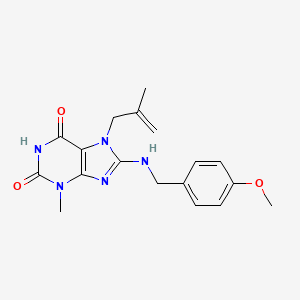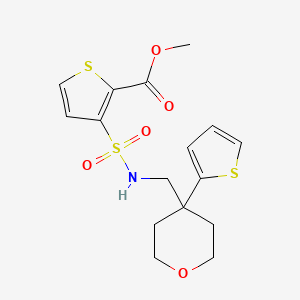![molecular formula C26H26N4O4S B2928840 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-43-1](/img/structure/B2928840.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds structurally similar to the queried chemical, have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds showed potency in in vitro Purkinje fiber assays comparable to other class III agents, indicating their potential as selective class III electrophysiological activity producers. This research provides insights into the structural elements important for the activity of such compounds, suggesting applications in the development of new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antipsychotic Potential
The design of conformationally restricted analogs of dopamine D2 selective benzamides has led to the synthesis of 2-phenyl-4-(aminomethyl)imidazoles, aimed at exploring their potential as antipsychotic agents. These compounds were evaluated for their ability to block dopamine D2 receptor binding, a key target in the treatment of schizophrenia and related disorders. The findings contribute to understanding the structural requirements for D2 receptor affinity and could guide the development of novel antipsychotic medications (Thurkauf et al., 1995).
Antihypertensive Activity
Research on nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. These findings highlight the therapeutic potential of such compounds in treating hypertension, emphasizing the importance of the acidic group at the 2'-position of the biphenyl for high affinity for the angiotensin II receptor and oral antihypertensive potency (Carini et al., 1991).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has revealed compounds with anti-inflammatory and anti-cancer properties. This research underscores the potential of these novel compounds in developing treatments for inflammatory diseases and cancer, showcasing the versatility of imidazole derivatives in medicinal chemistry (Gangapuram & Redda, 2009).
Antiviral Activity Against Human Rhinovirus
A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has been designed and tested as antirhinovirus agents. This research indicates the potential for these compounds to serve as bases for developing new treatments against human rhinovirus, a common cause of the cold, highlighting the imidazole ring's role in antiviral drug development (Hamdouchi et al., 1999).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it could potentially interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the target cells .
Biochemical Pathways
Given its potential antibacterial properties, it might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
A study has suggested that similar compounds have a favorable pharmacokinetic profile
Result of Action
If it indeed has antibacterial properties, it could lead to the death of bacterial cells, thereby helping to clear bacterial infections .
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-30(17-21-5-4-16-34-21)35(32,33)22-14-10-19(11-15-22)26(31)27-20-12-8-18(9-13-20)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMODOZQVZEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)

![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)
![N-(3,4-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2928770.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2928773.png)

![N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2928776.png)
![1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2928779.png)
